molecular formula C20H19NO6 B14002685 (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid CAS No. 2545-54-2

(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid

Cat. No.: B14002685
CAS No.: 2545-54-2
M. Wt: 369.4 g/mol
InChI Key: NIXYUSQHCZIOHS-UHFFFAOYSA-N
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Description

(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid is a chemical compound with the molecular formula C20H19NO6 and a molecular weight of 369.374 g/mol This compound is known for its unique structure, which includes an acetylamino group, a biphenyl moiety, and a propanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include the preparation of the necessary boronic acid and aryl halide precursors, followed by the coupling reaction under controlled conditions. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the biphenyl moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid
  • 4-(Acetylamino)-3-[(Hydroxyacetyl)Amino]Benzoic Acid

Comparison: While both compounds contain an acetylamino group, this compound is unique due to its biphenyl moiety and propanedioic acid backbone. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

2545-54-2

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

2-acetamido-2-[3-oxo-3-(4-phenylphenyl)propyl]propanedioic acid

InChI

InChI=1S/C20H19NO6/c1-13(22)21-20(18(24)25,19(26)27)12-11-17(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,22)(H,24,25)(H,26,27)

InChI Key

NIXYUSQHCZIOHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O

Origin of Product

United States

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